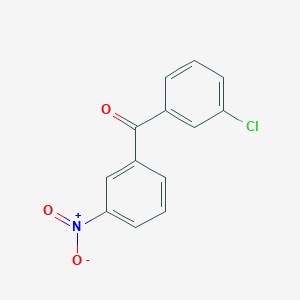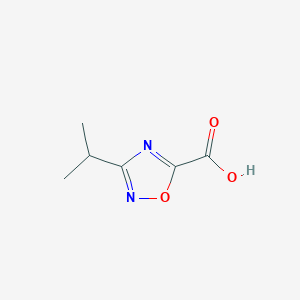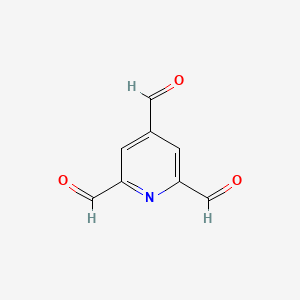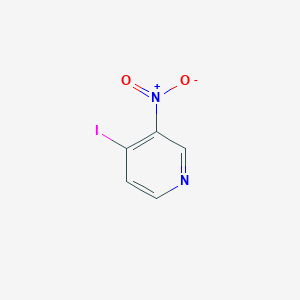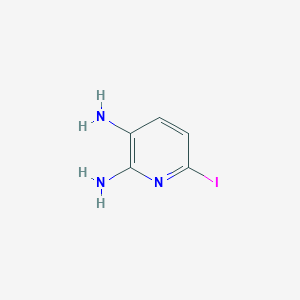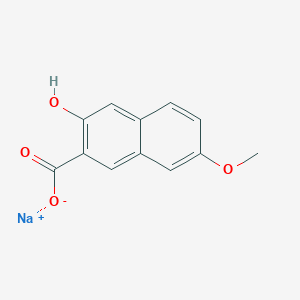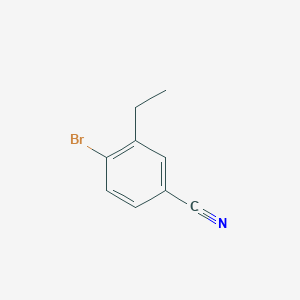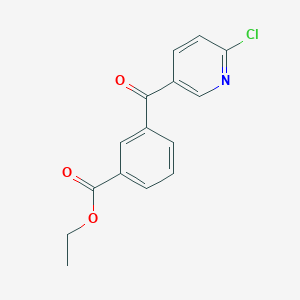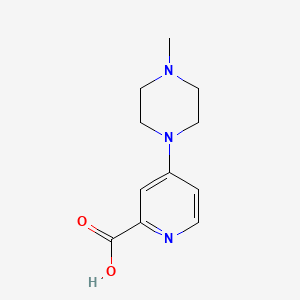
4-(4-メチルピペラジン-1-イル)ピリジン-2-カルボン酸
概要
説明
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C11H15N3O2. It is a derivative of piperazine and pyridine, featuring a carboxylic acid functional group.
科学的研究の応用
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
作用機序
Target of Action
Similar compounds have been shown to exhibit antifungal activity , suggesting potential targets within fungal organisms.
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding and π-π stacking .
Result of Action
Similar compounds have shown antifungal activity , suggesting that it may interfere with the growth and proliferation of fungal cells.
生化学分析
Biochemical Properties
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with non-receptor protein tyrosine kinases, which are activated following the engagement of different classes of cellular receptors . These interactions often result in the modulation of enzyme activity, protein-protein interactions, and other biochemical processes.
Cellular Effects
The effects of 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have stimulatory actions on mesangial cell growth and the production of extracellular matrix . These effects are crucial in understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound is known to inhibit PDGF receptor tyrosine kinase, which plays a role in the treatment of angiotensin II-induced diseases . Additionally, it can modulate gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid vary with different dosages in animal models. For instance, in a dose-dependent manner, it has been shown to decrease the number of writhings induced by acetic acid and reduce paw licking time in the formalin test . At high doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . This information is vital for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its biochemical interactions and overall cellular effects . Understanding its subcellular localization is essential for elucidating its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of 4-methylpiperazine with 2-chloropyridine-4-carboxylic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazin-1-yl)pyridine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
4-(4-Methylpiperazin-1-yl)benzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different electronic properties.
4-(4-Methylpiperazin-1-yl)pyrimidine-2-carboxylic acid: Features a pyrimidine ring, which can influence its biological activity.
Uniqueness
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is unique due to its combination of a piperazine moiety with a pyridine ring and a carboxylic acid group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in medicinal chemistry and materials science .
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-12-10(8-9)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZMGPDSVCTFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649726 | |
| Record name | 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-18-6 | |
| Record name | 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


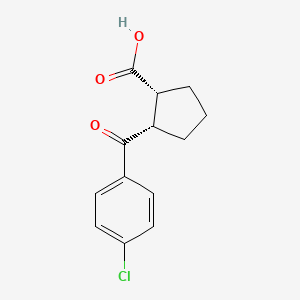
![cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613750.png)
